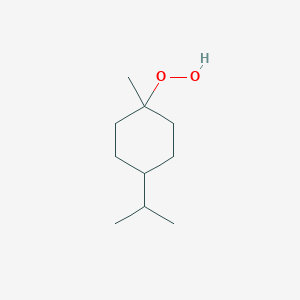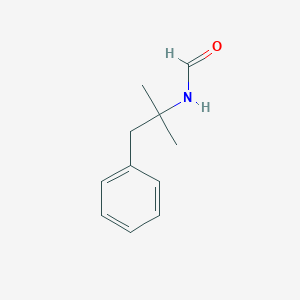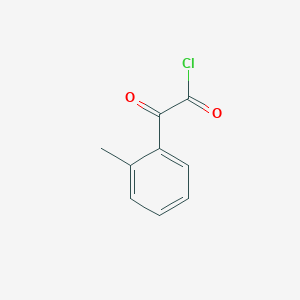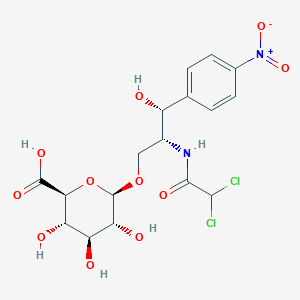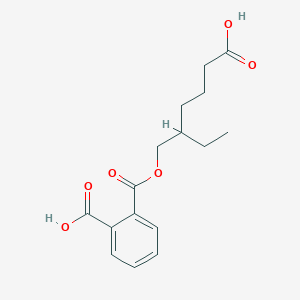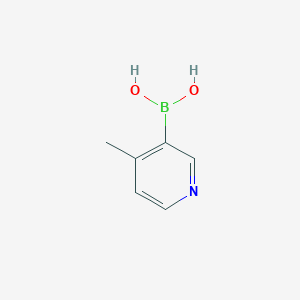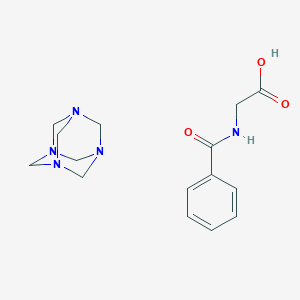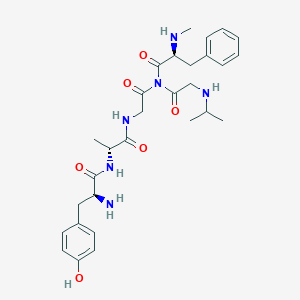
Tagmpgni
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tagmpgni is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tagmpgni typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tagmpgni can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: This reaction can replace specific amino acids within the peptide chain.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Common reagents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: This can be achieved using various amino acid derivatives under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Applications De Recherche Scientifique
Tagmpgni has several applications in scientific research:
Chemistry: It can be used as a model peptide for studying peptide synthesis and reactions.
Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Industry: It can be used in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of Tagmpgni involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosyl-alanyl-glycyl-phenylalanyl-glycine-(N-isopropyl)amide: This compound lacks the methyl group on the phenylalanine residue.
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-amide: This compound lacks the N-isopropyl group.
Uniqueness
Tagmpgni is unique due to its specific combination of amino acids and functional groups. This unique structure can confer distinct biological activities and properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
156125-05-2 |
|---|---|
Formule moléculaire |
C29H40N6O6 |
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]-[2-(propan-2-ylamino)acetyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C29H40N6O6/c1-18(2)32-16-25(37)35(29(41)24(31-4)15-20-8-6-5-7-9-20)26(38)17-33-27(39)19(3)34-28(40)23(30)14-21-10-12-22(36)13-11-21/h5-13,18-19,23-24,31-32,36H,14-17,30H2,1-4H3,(H,33,39)(H,34,40)/t19-,23+,24+/m1/s1 |
Clé InChI |
ODDBDWLXIVIEMG-YGOYIFOWSA-N |
SMILES |
CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)N(C(=O)CNC(C)C)C(=O)[C@H](CC1=CC=CC=C1)NC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |
Key on ui other cas no. |
156125-05-2 |
Synonymes |
peptide 82-205 TAGMPGNI Tyr-D-Ala-Gly-Me-Phe-Gly-NH-C3H7-iso tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)
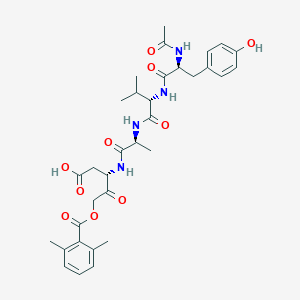
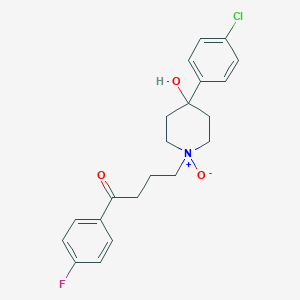
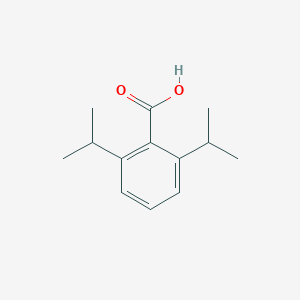
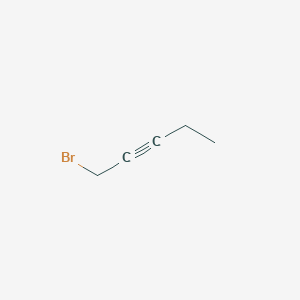
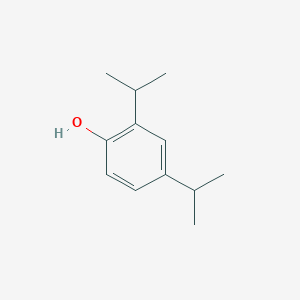
![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)
